molecular formula C26H26N4O4S B15035320 N-(4-methoxyphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine

N-(4-methoxyphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine

Cat. No.: B15035320
M. Wt: 490.6 g/mol
InChI Key: VZSIGJOEZUVVLH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylamine, 4-methyl-3-(morpholin-4-ylsulfonyl)benzaldehyde, and phthalic anhydride. The reactions may involve:

    Condensation reactions: To form the core phthalazinone structure.

    Substitution reactions: To introduce the methoxy and morpholinylsulfonyl groups.

    Purification steps: Such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: For carrying out the condensation and substitution reactions.

    Automated purification systems: To ensure high purity and yield.

    Quality control measures: To monitor the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: With nucleophiles or electrophiles to modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer or inflammation.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Inhibit enzyme activity: By binding to the active site or allosteric site.

    Modulate receptor function: By acting as an agonist or antagonist.

    Affect signaling pathways: By altering the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Such as phthalazinone itself or other substituted phthalazinones.

    Sulfonyl-containing compounds: Such as sulfonamides or sulfonylureas.

    Morpholine derivatives: Such as morpholine or other substituted morpholines.

Uniqueness

N-(4-methoxyphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-amine

InChI

InChI=1S/C26H26N4O4S/c1-18-7-8-19(17-24(18)35(31,32)30-13-15-34-16-14-30)25-22-5-3-4-6-23(22)26(29-28-25)27-20-9-11-21(33-2)12-10-20/h3-12,17H,13-16H2,1-2H3,(H,27,29)

InChI Key

VZSIGJOEZUVVLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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